![molecular formula C20H19N7O2S B2364599 N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide CAS No. 1116071-33-0](/img/structure/B2364599.png)
N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide
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Overview
Description
The compound contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom. Spirocyclic compounds are often used in medicinal chemistry due to their three-dimensional structure.
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a methoxy group (-OCH3) and a sulfonyl group (-SO2-) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a sulfonyl group might increase the compound’s acidity, while the methoxy group might increase its polarity .Scientific Research Applications
Excited-State Intramolecular Proton Transfer (ESIPT) Studies
Compound Q has been utilized in the study of ESIPT, which is a photophysical process where a proton is transferred within a molecule upon excitation . This process is significant in understanding the behavior of fluorescent probes and can be applied in the development of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Antioxidant Properties
Research has indicated that derivatives of Compound Q may contribute to antioxidant properties, particularly in scavenging free radicals . This application is crucial in the field of food chemistry and pharmaceuticals, where antioxidants play a role in preserving shelf life and preventing oxidative stress-related diseases.
Electrochromic and Optical Devices
The redox-active nature of Compound Q makes it a candidate for use in electrochromic devices, which change color in response to an electric current . Such materials are used in smart windows, displays, and mirrors.
Antitumor Activity
Some derivatives of Compound Q have shown promise in antitumor activity, with certain compounds exhibiting selectivity against cancer cell lines . This opens up potential applications in cancer therapy and drug development.
Synthesis of Novel Heterocyclic Compounds
Compound Q serves as a precursor in the synthesis of novel heterocyclic compounds, which are a class of compounds with wide-ranging applications in medicinal chemistry and as building blocks for more complex chemical entities .
Solvent Polarity Influence on Chemical Reactions
Studies involving Compound Q have shed light on how solvent polarity can influence chemical reactions, particularly those involving proton transfer . This knowledge is vital for optimizing reactions in industrial and laboratory settings.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[4-(dimethylamino)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S/c1-26(2)13-7-9-14(10-8-13)27-18(29)15-5-3-4-6-16(15)23-20(27)30-11-17(28)24-19-21-12-22-25-19/h3-10,12H,11H2,1-2H3,(H2,21,22,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKCOSZFTFOPPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide |
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